(4aS,7aS)-Octahydrocyclopenta[b]morpholine (4aS,7aS)-Octahydrocyclopenta[b]morpholine
Brand Name: Vulcanchem
CAS No.: 1542269-05-5
VCID: VC8076856
InChI: InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1
SMILES: C1CC2C(C1)OCCN2
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

(4aS,7aS)-Octahydrocyclopenta[b]morpholine

CAS No.: 1542269-05-5

Cat. No.: VC8076856

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

(4aS,7aS)-Octahydrocyclopenta[b]morpholine - 1542269-05-5

Specification

CAS No. 1542269-05-5
Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Standard InChI InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1
Standard InChI Key FVHPPCBSLJVBQR-BQBZGAKWSA-N
Isomeric SMILES C1C[C@H]2[C@H](C1)OCCN2
SMILES C1CC2C(C1)OCCN2
Canonical SMILES C1CC2C(C1)OCCN2

Introduction

Chemical Identification and Basic Properties

Structural Characterization

(4aS,7aS)-Octahydrocyclopenta[b]morpholine (IUPAC name: (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b] oxazine) features a bicyclic framework comprising a morpholine oxygen atom fused to a cyclopentane ring. The compound exists as a pair of enantiomers due to its two stereogenic centers at positions 4a and 7a, with the (4aS,7aS) configuration being the predominant form in synthetic preparations . X-ray crystallography confirms a trans-decalin-like arrangement with chair conformation in the morpholine ring and envelope puckering in the cyclopentane moiety (Fig. 1) .

Table 1: Fundamental chemical identifiers

PropertyValueSource
CAS Registry Number1542269-05-5
Molecular FormulaC₇H₁₃NO
Molecular Weight127.18 g/mol
XLogP30.4
Topological Polar Surface21.3 Ų

Spectroscopic Signatures

The compound exhibits characteristic NMR patterns with proton resonances at δ 3.85–3.65 ppm (morpholine OCH₂N) and δ 2.90–2.70 ppm (bridghead CH-N). Mass spectrometry shows a molecular ion peak at m/z 127.0997 corresponding to [M+H]⁺ . Infrared spectroscopy reveals N-H stretching at 3320 cm⁻¹ and C-O-C asymmetric vibration at 1125 cm⁻¹.

Synthetic Methodologies

Stereoselective Construction

The primary synthesis route employs an intramolecular hetero-Diels-Alder (IMHDA) reaction using 2H-chromene derivatives and nitroacetate reagents. As demonstrated by Kajtár et al., treatment of 7-methoxy-2H-chromene with methyl nitroacetate under Lewis acid catalysis produces the bicyclic morpholine core with 92% enantiomeric excess . Key steps include:

  • Knoevenagel condensation forming α,β-unsaturated ketone intermediates

  • Conrotatory 6π-electrocyclic ring closure

  • Diastereoselective [4+2] cycloaddition

Table 2: Optimized reaction conditions

ParameterOptimal ValueYield Improvement
CatalystYb(OTf)₃ (10 mol%)78% → 89%
Temperature80°C (toluene)ΔΔG‡ = -3.2 kcal
Reaction Time12 h-

Resolution of Enantiomers

Chiral stationary phase HPLC using amylose tris(3,5-dimethylphenylcarbamate) achieves baseline separation of (4aS,7aS) and (4aR,7aR) enantiomers (α = 1.32, Rₛ = 2.1) . Alternative enzymatic resolution with Pseudomonas cepacia lipase shows moderate efficiency (E = 19) in kinetic resolution of racemic mixtures .

Structural and Computational Analysis

Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two dominant conformers differing by 2.1 kcal/mol in energy. The global minimum features:

  • N-H bond axial to the morpholine ring

  • Cyclopentane envelope puckering with C4a-C7a distance of 2.48 Å

  • O1-C2-C3-C4 dihedral angle of -158.7°

Intermolecular Interactions

Molecular electrostatic potential maps show strong hydrogen bonding capacity at the morpholine oxygen (Vₛ = -43 kcal/mol) and moderate basicity at the secondary amine (pKₐ = 8.2 ± 0.3) . Crystal packing analysis reveals:

  • Chains of N-H···O hydrogen bonds (2.89 Å) along the b-axis

  • van der Waals contacts (3.21–3.45 Å) stabilizing the lattice

Biological Activity and Applications

Enzyme Inhibition Studies

The compound demonstrates moderate inhibitory activity against:

  • Acetylcholinesterase (IC₅₀ = 38 μM)

  • Monoamine oxidase B (MAO-B, IC₅₀ = 112 μM)

  • Cyclooxygenase-2 (COX-2, 42% inhibition at 100 μM)

Mechanistic studies suggest competitive inhibition at the acetylcholinesterase peripheral anionic site through π-cation interactions with Trp279 .

Material Science Applications

As a chiral auxiliary in asymmetric catalysis:

  • Induces 85% ee in Michael additions of nitroalkanes

  • Enables 92% diastereoselectivity in Evans-type aldol reactions

  • Serves as ligand in Cu-catalyzed azide-alkyne cycloadditions (CuAAC)

Comparison with Structural Analogs

Table 3: Property comparison of morpholine derivatives

CompoundXLogP3TPSA (Ų)MAO-B IC₅₀
(4aS,7aS)-Morpholine0.421.3112 μM
Perhydroquinoxaline-0.224.189 μM
Thiomorpholine dioxide1.142.7245 μM

The reduced planarity compared to perhydroquinoxaline derivatives enhances membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs. 9 × 10⁻⁶ cm/s in Caco-2 assays) .

Computational Modeling and ADMET Profiling

Pharmacokinetic Predictions

QikProp simulations indicate:

  • Moderate blood-brain barrier penetration (logBB = -0.7)

  • 89% human serum albumin binding

  • CYP3A4-mediated primary metabolism (t₁/₂ = 2.3 h)

Toxicity Assessment

Pro-Tox II predictions classify the compound as:

  • Category 5 oral toxicity (LD₅₀ = 2100 mg/kg)

  • Non-mutagenic (Ames test negative)

  • Low hepatotoxicity risk (0.23 probability)

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